N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine
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Overview
Description
N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 3,4-dichloroaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or similar organic solvents
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonyl derivatives
Scientific Research Applications
N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)alanine
- N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)valine
- N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)leucine
Uniqueness
N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is unique due to its specific substitution pattern on the phenyl ring and the presence of both dichloro and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-12-7-6-10(8-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLCZROXOJZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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